molecular formula C19H20Br2N2O3 B15019074 2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide

2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide

Cat. No.: B15019074
M. Wt: 484.2 g/mol
InChI Key: HIGNTUCGEPURDM-WSDLNYQXSA-N
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Description

2-(2-bromophenoxy)-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the bromophenoxy and propoxyphenyl intermediates. These intermediates are then subjected to hydrazone formation under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenoxy derivatives, while reduction may produce de-brominated or hydrogenated products.

Scientific Research Applications

2-(2-bromophenoxy)-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)propane
  • 2-(2-bromophenoxy)acetate

Uniqueness

Compared to similar compounds, 2-(2-bromophenoxy)-N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide stands out due to its unique hydrazone linkage and the presence of both bromophenoxy and propoxyphenyl groups

Properties

Molecular Formula

C19H20Br2N2O3

Molecular Weight

484.2 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C19H20Br2N2O3/c1-3-10-25-17-9-8-15(20)11-14(17)12-22-23-19(24)13(2)26-18-7-5-4-6-16(18)21/h4-9,11-13H,3,10H2,1-2H3,(H,23,24)/b22-12+

InChI Key

HIGNTUCGEPURDM-WSDLNYQXSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)OC2=CC=CC=C2Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)OC2=CC=CC=C2Br

Origin of Product

United States

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